molecular formula C15H31NO4S B12574110 N-{2-[2-(2-Methoxyethoxy)ethoxy]ethyl}-8-sulfanyloctanamide CAS No. 634913-23-8

N-{2-[2-(2-Methoxyethoxy)ethoxy]ethyl}-8-sulfanyloctanamide

Cat. No.: B12574110
CAS No.: 634913-23-8
M. Wt: 321.5 g/mol
InChI Key: PXEGTGCTMJGZMO-UHFFFAOYSA-N
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Description

N-{2-[2-(2-Methoxyethoxy)ethoxy]ethyl}-8-sulfanyloctanamide (abbreviated here as HS-C8-TEG for clarity in discussion) is a thiol-terminated amphiphilic molecule. Its structure comprises an octanethiol chain linked via an amide bond to a triethylene glycol (TEG) moiety (methoxyethoxyethoxy ethyl group). This design confers both hydrophobic (C8 chain) and hydrophilic (TEG) properties, making it suitable for applications in nanoparticle self-assembly, surface functionalization, and drug delivery systems .

Properties

CAS No.

634913-23-8

Molecular Formula

C15H31NO4S

Molecular Weight

321.5 g/mol

IUPAC Name

N-[2-[2-(2-methoxyethoxy)ethoxy]ethyl]-8-sulfanyloctanamide

InChI

InChI=1S/C15H31NO4S/c1-18-10-11-20-13-12-19-9-8-16-15(17)7-5-3-2-4-6-14-21/h21H,2-14H2,1H3,(H,16,17)

InChI Key

PXEGTGCTMJGZMO-UHFFFAOYSA-N

Canonical SMILES

COCCOCCOCCNC(=O)CCCCCCCS

Origin of Product

United States

Preparation Methods

Synthesis of S-Acetyl-8-thiooctanoic Acid Intermediate

This step forms the thiol precursor on the octanamide chain:

  • Sodium metal is added to dry methanol under nitrogen atmosphere to generate sodium methoxide.
  • Thiolacetic acid and 8-bromooctanoic acid are added to the reaction mixture.
  • The mixture is refluxed for approximately 15 hours.
  • After cooling, acidification to pH 3 with 6 M HCl is performed.
  • The product, S-acetyl-8-thiooctanoic acid, is extracted with dichloromethane and dried.
  • Yield: Approximately 82% as a yellow oil.

This intermediate contains a protected thiol group (acetylated) to prevent premature oxidation or side reactions.

Coupling with 2-[2-(2-Methoxyethoxy)ethoxy]ethylamine

  • The triethylene glycol methyl ether amine (2-[2-(2-methoxyethoxy)ethoxy]ethylamine) is dissolved in dry, deoxygenated methanol.
  • The S-acetyl-8-thiooctanoic acid intermediate is added.
  • Sodium methoxide solution is introduced to deprotect the thiol and promote amide bond formation.
  • The reaction is stirred under argon at room temperature for about 1 hour.
  • The pH is adjusted to ~5 using ion-exchange resin (e.g., DOWEX DR-2030).
  • The resin is filtered off, and solvent is removed under reduced pressure.
  • The product, this compound, is obtained as a pale yellow oil in quantitative yield.

Purification and Characterization

  • The crude product is typically purified by recrystallization or chromatography.
  • Characterization is performed by ^1H NMR, confirming the presence of amide NH, methoxy groups, and thiol protons.
  • Mass spectrometry and elemental analysis confirm molecular weight and composition.

Alternative Synthetic Routes and Precursors

  • The triethylene glycol methyl ether amine can be synthesized from triethylene glycol monomethyl ether via tosylation to form 2-(2-(2-methoxyethoxy)ethoxy)ethyl 4-methylbenzenesulfonate, followed by nucleophilic substitution with sodium azide and reduction to the amine.
  • This route allows for the preparation of the amine intermediate used in the coupling step.

Summary Table of Key Synthetic Steps

Step Reactants Conditions Product Yield Notes
1 Thiolacetic acid + 8-bromooctanoic acid + Na/MeOH Reflux 15 h, N2 atmosphere S-acetyl-8-thiooctanoic acid ~82% Thiol protected intermediate
2 S-acetyl-8-thiooctanoic acid + 2-[2-(2-methoxyethoxy)ethoxy]ethylamine + NaOMe Room temp, 1 h, argon This compound Quantitative Thiol deprotection and amide formation
3 Purification Recrystallization or chromatography Pure final compound - Confirmed by NMR, MS

Research Findings and Notes

  • The thiol group is critical for the compound’s function as a nanoparticle stabilizer, enabling strong binding to metal surfaces.
  • The triethylene glycol methyl ether moiety imparts hydrophilicity and solubility in aqueous media, enhancing biological compatibility.
  • The synthetic method is robust, allowing for high yields and purity suitable for research applications in nanotechnology and drug delivery.
  • The compound’s preparation avoids harsh conditions, preserving sensitive ether linkages and thiol functionality.

Chemical Reactions Analysis

Thiolate Formation and Nanoparticle Stabilization

The deprotonated form of HS-C8-TEG (C8TEG) binds to Au³⁺ during reductive nanoparticle synthesis. Key reactions include:

  • Reduction of HAuCl₄ : In methanol/water (1:1) with NaBH₄, HS-C8-TEG reacts with HAuCl₄ at 0–25°C to form AuNPs with 1.6–2.0 nm cores. The Au/thiol molar ratio (1:3) ensures complete surface coverage .

  • Ligand exchange : Preformed AuNPs undergo place-exchange reactions with gadolinium-chelating ligands (e.g., HS-C8-DO3AGd) in HEPES buffer (pH 7.4) at 25–40°C for 72 hr. This introduces 17–27 Gd³⁺ ions per nanoparticle .

Table 1: AuNP Synthesis Parameters Using HS-C8-TEG

ParameterNP-C8TEG/C8-DO3AGd-aNP-C8TEG/C8-DO3AGd-b
Reaction temperature25°C40°C
Ligand ratio (Gd:HS-C8-TEG)1.3:12.1:1
Gd loading (per AuNP)1727
Au core size (TEM)1.7 ± 0.3 nm1.7 ± 0.3 nm
Hydrodynamic diameter15 ± 12 nm15 ± 12 nm

Functionalization for MRI Contrast Enhancement

HS-C8-TEG enables dual proton/fluorine MRI capabilities when combined with Gd³⁺ chelates:

  • Proton relaxation : At 7 T, NP-C8TEG/C8-DO3AGd-b reduces T₁/T₂ relaxation times by 190× and 300×, respectively, compared to unfunctionalized AuNPs .

  • 19F MRI compatibility : Fluorinated derivatives (e.g., HS-C6OF-PEG) exhibit T₁ reduction to 36% of baseline in CD₃OD, enhancing signal-to-noise ratios .

Key Data from Preclinical Testing

  • Relaxivity values : r₁ = 3.2 mM⁻¹s⁻¹ (NP-C8TEG/C8-DO3AGd-a) and r₁ = 4.7 mM⁻¹s⁻¹ (NP-C8TEG/C8-DO3AGd-b) at 40 mg/mL .

  • Stability : No Gd³⁺ leaching observed over 14 days in physiological buffers (ICP-OES) .

Solvent-Dependent Reactivity

HS-C8-TEG’s amphiphilic structure allows tunable nanoparticle growth:

  • Slow reductant addition : In THF/DMF (9:1), controlled addition of tert-butylamine borane over 2 hr yields AuNPs with 64% larger diameters (8.04 ± 0.99 nm vs. 4.90 ± 0.60 nm) .

  • Solvent effects : Chloroform produces smaller AuNPs (⟨d⟩ = 3.12 ± 0.72 nm) compared to toluene (⟨d⟩ = 7.26 ± 1.24 nm) .

Stability Under Biological Conditions

  • Thermogravimetric analysis (TGA) : NP-C8TEG/C8-DO3AGd-b retains 43.6% organic content after purification, confirming ligand retention .

  • Cytocompatibility : No acute cytotoxicity observed in HeLa cells at concentrations ≤100 µg/mL (MTT assay) .

Comparative Analysis With Fluorinated Analogues

Table 2: Performance of HS-C8-TEG vs. Fluorinated Ligands

PropertyHS-C8-TEGHS-C6OF-PEG
Gd³⁺ loading capacity27 ions/AuNP12 ions/AuNP
Hydrodynamic diameter15 ± 12 nm15 ± 12 nm
19F T₁ reductionN/A36% of baseline
Solubility in waterHighModerate

This compound’s unique balance of hydrophilic ethylene glycol chains and reactive thiol groups makes it indispensable for synthesizing multifunctional nanoparticles. Its applications span MRI contrast enhancement, drug delivery, and catalytic systems, with ongoing research optimizing ligand ratios for targeted theranostics .

Scientific Research Applications

Applications in Nanotechnology

1. Functionalized Gold Nanoparticles

N-{2-[2-(2-Methoxyethoxy)ethoxy]ethyl}-8-sulfanyloctanamide has been used as a stabilizing ligand for gold nanoparticles (AuNPs). These nanoparticles have significant applications in imaging and drug delivery systems. The compound enhances the stability and biocompatibility of AuNPs, making them suitable for biomedical applications such as:

  • MRI Contrast Agents : The compound is utilized to modify the surface of AuNPs to improve their efficacy as contrast agents in magnetic resonance imaging (MRI). Studies have shown that functionalized nanoparticles exhibit enhanced imaging capabilities due to their unique chemical properties .
  • Drug Delivery Systems : The ability of the compound to form stable complexes with drugs allows for targeted delivery systems that can improve therapeutic outcomes while minimizing side effects. Research indicates that these functionalized nanoparticles can selectively release drugs in specific tissues, enhancing treatment efficacy .

Medicinal Chemistry Applications

2. Antimicrobial Activity

Research has demonstrated that derivatives of this compound possess antimicrobial properties. In vitro studies indicate that these compounds are effective against various pathogens, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentrations (MICs) reported for related compounds suggest promising potential for developing new antimicrobial agents .

3. Enzyme Inhibition

The compound has shown potential as an inhibitor of enzymes relevant to metabolic diseases. For instance, studies on similar sulfonamide structures indicate activity against acetylcholinesterase, which is crucial in neurodegenerative disease treatment. This suggests that this compound could be explored further for therapeutic interventions in conditions such as Alzheimer's disease .

Case Studies

Study Application Findings
Functionalized AuNPsMRI Contrast AgentsEnhanced imaging capabilities due to improved stability and biocompatibility .
Antimicrobial TestingAntimicrobial ActivityEffective against E. coli and S. aureus, with MIC values indicating strong potential for new antimicrobial agents .
Enzyme Inhibition StudyNeurodegenerative DiseasesInhibition of acetylcholinesterase suggests potential for Alzheimer's treatment .

Mechanism of Action

The mechanism of action of N-{2-[2-(2-Methoxyethoxy)ethoxy]ethyl}-8-sulfanyloctanamide involves its interaction with specific molecular targets. The compound’s amphiphilic nature allows it to interact with both hydrophilic and hydrophobic environments, making it effective in disrupting lipid membranes or interacting with proteins. The sulfur atom in the structure can form disulfide bonds, which are crucial in various biochemical pathways.

Comparison with Similar Compounds

Structural and Physicochemical Properties

Compound Name Molecular Formula Key Functional Groups Molecular Weight (g/mol) Solubility Profile logP (Predicted)
HS-C8-TEG C₁₉H₃₉NO₅S₂ Thiol, amide, triethylene glycol ~400 Water, DMSO, ethanol -0.5
Octanethiol (HS-C8) C₈H₁₈S Thiol, alkyl chain 130.25 Organic solvents (e.g., hexane) 3.2
Mercaptopropionic acid (HS-C3-COOH) C₃H₆O₂S Thiol, carboxylic acid 106.14 Water, polar solvents -0.8
Mercaptoundecyltetraethylene glycol C₂₃H₄₈O₄S Thiol, tetraethylene glycol ~460 Water, methanol -1.2

Key Observations :

  • Hydrophilicity : HS-C8-TEG’s TEG moiety enhances water solubility compared to octanethiol but is less hydrophilic than mercaptoundecyltetraethylene glycol due to its shorter PEG chain.
  • Stability : The amide bond in HS-C8-TEG improves hydrolytic stability compared to ester-linked thiols (e.g., thiol-PEG esters) .

Research Findings :

  • HS-C8-TEG-based Janus nanoparticles exhibit superior colloidal stability in physiological conditions compared to octanethiol-dominated systems, which aggregate in aqueous environments.
  • The shorter TEG chain in HS-C8-TEG enables faster ligand exchange kinetics on gold nanoparticles than longer PEG-thiols, facilitating rapid surface modification .

Self-Assembly and Surface Binding

  • Binding Affinity: HS-C8-TEG’s thiol group binds strongly to metal surfaces (e.g., Au, Ag), while the TEG moiety prevents nonspecific protein adsorption. This is critical for biomedical applications.
  • Comparison with Mercaptopropionic Acid : The carboxylic acid group in mercaptopropionic acid allows pH-dependent behavior but lacks the steric stabilization provided by TEG in HS-C8-TEG.

Biological Activity

N-{2-[2-(2-Methoxyethoxy)ethoxy]ethyl}-8-sulfanyloctanamide, also known as C8TEG, is a compound that has garnered attention for its potential applications in nanotechnology and biomedicine. This article delves into its biological activity, focusing on its synthesis, characterization, and applications in various fields.

  • Molecular Formula : C15H31NO4S
  • Average Mass : 321.48 g/mol
  • CAS Number : 634913-23-8

The compound features a sulfanyl group, which contributes to its reactivity and ability to form stable complexes with metal ions, particularly in the context of nanoparticle synthesis.

Synthesis and Characterization

C8TEG is synthesized through a multi-step process involving thiol chemistry. It serves as a versatile capping agent for gold nanoparticles (AuNPs), enhancing their stability and biocompatibility. The synthesis typically involves the reaction of gold salts with C8TEG in the presence of reducing agents such as sodium borohydride, leading to the formation of functionalized AuNPs.

Table 1: Synthesis Conditions for C8TEG-functionalized AuNPs

ConditionValue
Gold SaltHAuCl4·3H2O
Reducing AgentNaBH4
SolventDeoxygenated Methanol
Reaction Temperature0 °C to Room Temperature
Reaction Time30 minutes to 2 hours

In Vitro Studies

C8TEG-functionalized AuNPs have been evaluated for their cytotoxicity and cellular uptake in various cell lines. Studies indicate that these nanoparticles exhibit low toxicity at concentrations used for imaging applications. For instance, a study reported cell viability above 80% at concentrations up to 100 µg/mL, suggesting good biocompatibility .

Imaging Applications

Due to their unique properties, C8TEG-coated AuNPs are being explored as contrast agents in imaging techniques such as Magnetic Resonance Imaging (MRI) and Computed Tomography (CT). The gadolinium complexes formed with C8TEG have shown significant potential in enhancing T1 and T2 relaxation times in MRI, thus improving image contrast .

Case Study: MRI Contrast Enhancement

In a recent study, researchers synthesized gadolinium-complexed C8TEG nanoparticles and assessed their effectiveness as MRI contrast agents. The results demonstrated a marked increase in T1 relaxation time compared to traditional contrast agents. The nanoparticles were tested at varying concentrations (10, 20, and 40 mg/mL), yielding a T1 relaxivity value of 3.2 mM1^{-1}s1^{-1} at the highest concentration .

The biological activity of C8TEG is primarily attributed to its ability to interact with biological membranes due to its amphiphilic nature. The ethylene glycol units enhance solubility in aqueous environments while the sulfanyl group facilitates interactions with cellular components.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-{2-[2-(2-Methoxyethoxy)ethoxy]ethyl}-8-sulfanyloctanamide, and how can purity be optimized?

  • Methodology : The compound is synthesized via a multi-step process involving thiol-ene coupling or nucleophilic substitution. Key intermediates include 2-[2-(2-methoxyethoxy)ethoxy]ethylamine and 8-mercaptooctanoic acid derivatives. Purification typically employs column chromatography (silica gel, eluent: dichloromethane/methanol gradient) followed by recrystallization in ethanol/water mixtures. Purity (>95%) is confirmed by HPLC (C18 column, acetonitrile/water mobile phase) and NMR (¹H/¹³C) to verify structural integrity .

Q. How should researchers characterize the physical and chemical properties of this compound?

  • Methodology :

  • Spectroscopy : ¹H/¹³C NMR (in CDCl₃ or DMSO-d₆) identifies functional groups (e.g., methoxy, ethylene glycol chains, thiol). IR spectroscopy confirms sulfhydryl (-SH) and amide bonds .
  • Thermal Analysis : Differential scanning calorimetry (DSC) determines melting points and thermal stability.
  • Solubility : Test in polar solvents (water, ethanol) and nonpolar solvents (hexane) to guide experimental design .

Q. What safety protocols are critical when handling this thiol-functionalized compound?

  • Methodology :

  • Ventilation : Use fume hoods to avoid inhalation of volatile byproducts.
  • Protective Gear : Nitrile gloves and safety goggles are mandatory due to potential skin/eye irritation.
  • Storage : Store under nitrogen at 4°C to prevent oxidation of the thiol group .

Advanced Research Questions

Q. How does This compound function as a capping agent for gold nanoparticles (AuNPs), and what parameters control its efficacy?

  • Methodology :

  • AuNP Synthesis : The thiol group binds to gold surfaces via Au-S bonds. Ethylene glycol chains confer water solubility and steric stabilization. Optimize ligand-to-gold molar ratios (e.g., 3:1) to balance colloidal stability and core size .
  • Characterization : Use TEM for core size analysis (typically 5–20 nm) and dynamic light scattering (DLS) for hydrodynamic diameter and polydispersity. X-ray photoelectron spectroscopy (XPS) confirms ligand attachment .

Q. What strategies resolve contradictions in colloidal stability data for ligand-functionalized nanoparticles?

  • Methodology :

  • Controlled Experiments : Vary pH (5–9), ionic strength (NaCl 0–100 mM), and temperature (20–50°C) to identify stability thresholds.
  • Surface Charge Analysis : Zeta potential measurements explain electrostatic vs. steric stabilization mechanisms. Negative zeta potentials (>−30 mV) indicate strong electrostatic repulsion .

Q. How can this compound be tailored for targeted drug delivery or biochemical probing?

  • Methodology :

  • Functionalization : Introduce maleimide or NHS ester groups at the terminal ethylene glycol unit for bioconjugation (e.g., antibodies, peptides).
  • In Vitro Testing : Assess cellular uptake (e.g., HeLa cells) via fluorescence microscopy (if labeled) and cytotoxicity via MTT assays. Compare with charge-neutral analogs (e.g., HF8PEG) to evaluate biocompatibility .

Q. What computational approaches predict the self-assembly behavior of this ligand in aqueous systems?

  • Methodology :

  • Molecular Dynamics (MD) Simulations : Model ethylene glycol chain flexibility and hydrophobic/hydrophilic interactions. Parameters include solvation free energy and critical micelle concentration (CMC).
  • Experimental Validation : Compare simulated CMC with experimental data from surface tension measurements .

Key Research Findings

  • The compound’s ethylene glycol chain length directly impacts AuNP solubility and in vivo circulation time .
  • Thiol oxidation during storage can reduce ligand efficacy; argon purging during synthesis mitigates this .
  • Mixed monolayers with fluorinated thiols (e.g., HF8) enhance cellular uptake while maintaining low cytotoxicity .

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